molecular formula C14H22N4O B2799755 1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2380063-11-4

1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2799755
CAS No.: 2380063-11-4
M. Wt: 262.357
InChI Key: LZTYINZMLKQTQR-UHFFFAOYSA-N
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Description

The compound “1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol” is a complex organic molecule that contains a pyrrolidin-3-ol group, a piperidin-4-yl group, and a 6-methylpyrimidin-4-yl group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic ring structures of the pyrrolidin-3-ol and piperidin-4-yl groups, with the 6-methylpyrimidin-4-yl group attached to the nitrogen of the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidin-3-ol and piperidin-4-yl groups could potentially make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain piperidine and pyrimidine groups work by binding to specific receptors or enzymes in the body .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, including its potential uses as a pharmaceutical or therapeutic agent .

Properties

IUPAC Name

1-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-8-14(16-10-15-11)17-5-2-12(3-6-17)18-7-4-13(19)9-18/h8,10,12-13,19H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTYINZMLKQTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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